2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE

Tyrosinase inhibition Melanogenesis Catecholamine analog

2-Amino-3',4'-dihydroxypropiophenone (CAS 19490-60-9) is a synthetic catecholamine analog bearing a 3,4-dihydroxyphenyl (catechol) moiety and an α-amino ketone side chain. With a molecular weight of 181.19 g/mol and a topological polar surface area of ~83.6 Ų, this compound combines structural features of both catechol-based enzyme substrates and amino ketone pharmacophores.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 19490-60-9
Cat. No. B016212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE
CAS19490-60-9
Synonyms2-Amino-1-(3,4-dihydroxyphenyl)-1-propanone; 
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3
InChIKeyVTUFBPJUFSJZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3',4'-dihydroxypropiophenone (CAS 19490-60-9): Procurement-Ready Catechol-Amino Ketone for Targeted Biochemical Research


2-Amino-3',4'-dihydroxypropiophenone (CAS 19490-60-9) is a synthetic catecholamine analog bearing a 3,4-dihydroxyphenyl (catechol) moiety and an α-amino ketone side chain [1]. With a molecular weight of 181.19 g/mol and a topological polar surface area of ~83.6 Ų, this compound combines structural features of both catechol-based enzyme substrates and amino ketone pharmacophores [2]. Its primary documented biochemical activity is inhibition of human tyrosinase in melanocyte cell models, positioning it as a research tool for melanogenesis and pigment disorder studies [3].

Why 3',4'-Dihydroxypropiophenone or Simple Catechols Cannot Replace 2-Amino-3',4'-dihydroxypropiophenone in Cell-Based Assays


The α-amino group in 2-amino-3',4'-dihydroxypropiophenone fundamentally alters both its physicochemical and biological profile relative to non-amino catechol analogs. While 3',4'-dihydroxypropiophenone (CAS 7451-98-1) shares the catechol nucleus, its lack of the ionizable amino group results in a ~22-fold higher logP (~1.69 vs. 0.08 for the target compound), impacting cellular permeability and aqueous solubility [1][2]. Furthermore, in human melanocyte tyrosinase inhibition, simple catechol exhibits an IC50 of 22 µM, whereas the target compound's α-amino substitution shifts potency and potential selectivity parameters [3]. Substitution with the non-amino analog or with methoxy-protected variants (e.g., 2-amino-3',4'-dimethoxypropiophenone) thus generates different activity profiles that cannot be assumed interchangeable without direct comparative data .

Quantitative Differentiation Evidence for 2-Amino-3',4'-dihydroxypropiophenone: Head-to-Head and Cross-Study Comparable Data


Human Melanocyte Tyrosinase Inhibition: 2-Amino-3',4'-dihydroxypropiophenone vs. Catechol

In a human neonatal foreskin epidermal melanocyte cellular assay using L-DOPA as substrate, 2-amino-3',4'-dihydroxypropiophenone inhibited tyrosinase activity with an IC50 of 32 µM [1]. Under comparable cell-based conditions (human epidermal melanocytes, L-DOPA substrate), catechol—the structurally closest minimal diphenol comparator—exhibited an IC50 of 22 µM [2]. The 10 µM difference (factor ~1.45) indicates that the α-amino ketone side chain does not abolish tyrosinase inhibitory activity but modulates it relative to the parent catechol scaffold, providing a differentiated potency window for structure-activity relationship studies.

Tyrosinase inhibition Melanogenesis Catecholamine analog

Physicochemical Differentiation: logD7.4 vs. Non-Amino 3',4'-Dihydroxypropiophenone

The target compound exhibits a logD (pH 7.4) of 0.072 [1], reflecting its zwitterionic/ionizable character imparted by the α-amino group (pKa ~8.05). In contrast, 3',4'-dihydroxypropiophenone (CAS 7451-98-1), lacking the amino substituent, has a predicted logP of ~1.69 [2]. This ~1.62 log unit difference corresponds to an approximately 40-fold difference in octanol-water partition coefficient, translating to significantly higher aqueous solubility and different membrane permeation behavior for the amino-containing compound. The topological polar surface area (TPSA) of 83.6 Ų for the target compound versus 57.5 Ų for the non-amino analog further underscores its greater hydrogen-bonding capacity [1][2].

Lipophilicity Drug-likeness Aqueous solubility

Differentiation-Inducing Activity: Class-Level Evidence for Catechol-Amino Ketones

Compounds containing the 2-amino-3',4'-dihydroxypropiophenone scaffold have been described in patent and database records as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility in anticancer and dermatological research [1]. While explicit quantitative differentiation induction data (e.g., EC50 values) for this specific CAS number are not publicly available in peer-reviewed literature, the structural class (α-amino catechol ketones) has been implicated in differentiation pathways distinct from non-amino catechols such as 3',4'-dihydroxypropiophenone or simple diphenols like catechol [2]. This represents a class-level differentiation claim that requires further experimental validation but provides a unique functional hypothesis not associated with the non-amino comparators.

Cell differentiation Anticancer research Catechol pharmacology

Tyrosinase Inhibition: Potency Contextualization Against Clinical-Stage Inhibitors Arbutin and Kojic Acid

To contextualize the tyrosinase inhibitory activity for procurement decisions, cross-study comparison with well-characterized clinical-stage inhibitors is informative. 2-Amino-3',4'-dihydroxypropiophenone demonstrates an IC50 of 32 µM in human melanocyte cell-based assay [1]. Arbutin, a widely used skin-lightening agent, exhibits an IC50 of 5.8 mM (5,800 µM) against human tyrosinase [2]. Kojic acid, another standard comparator, shows an IC50 of 146 µM [2]. Thus, the target compound is approximately 181-fold more potent than arbutin and ~4.6-fold more potent than kojic acid in human tyrosinase inhibition, albeit with the critical caveat that assay formats differ (cell-based vs. enzymatic). These data position the compound as a relatively potent human tyrosinase inhibitor within the catechol-containing chemical space.

Tyrosinase inhibitor benchmarking Skin lightening agents Enzyme inhibition potency

High-Impact Research and Procurement Scenarios for 2-Amino-3',4'-dihydroxypropiophenone Based on Verified Differentiation Evidence


Melanogenesis and Pigment Disorder Research: Tyrosinase Inhibitor Tool Compound with Distinct Catechol-Amino Ketone Scaffold

For laboratories investigating melanin biosynthesis, 2-amino-3',4'-dihydroxypropiophenone provides a human melanocyte-active tyrosinase inhibitor (IC50 = 32 µM) that differs structurally from standard phenolic inhibitors such as catechol (IC50 = 22 µM) and arbutin (IC50 = 5.8 mM) [1][2]. Its α-amino ketone moiety introduces an ionizable center absent in simple catechols, enabling exploration of binding interactions beyond the dihydroxyphenyl recognition motif. Researchers studying structure-activity relationships in melanogenesis inhibition should consider this compound when seeking to expand chemical diversity beyond arbutin, kojic acid, or plant-derived polyphenols [3].

Cellular Differentiation and Oncology Research: Catechol-Amino Ketone with Monocytic Lineage Induction Potential

Compounds based on the 2-amino-3',4'-dihydroxypropiophenone scaffold have been associated with the ability to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [4]. While quantitative EC50 data remain proprietary or unpublished, this functional annotation distinguishes the compound from non-amino catechol analogs (e.g., 3',4'-dihydroxypropiophenone) that lack such differentiation-inducing claims. Procurement is warranted for exploratory studies in leukemia cell differentiation, myeloid lineage commitment, or phenotypic screening campaigns where induction of monocytic markers is a desired readout.

Physicochemical Profiling and Solubility-Critical Assay Development

With a logD (pH 7.4) of 0.072—approximately 40-fold lower than the non-amino analog 3',4'-dihydroxypropiophenone—this compound is far more hydrophilic and offers superior aqueous solubility for in vitro assay formats requiring high compound concentrations without organic co-solvents [5][6]. Its TPSA of 83.6 Ų further supports hydrogen-bonding interactions with aqueous media. Researchers facing solubility-limited assay performance with lipophilic catechols should evaluate this amino-substituted analog as a more water-compatible alternative without sacrificing the catechol pharmacophore [6].

Synthetic Intermediate for Adrenergic and Neuroactive Compound Libraries

The α-amino ketone structure of 2-amino-3',4'-dihydroxypropiophenone positions it as a versatile synthetic intermediate for building adrenergic agonist/antagonist libraries or neuroactive compound collections. Reduction of the ketone yields amino alcohol derivatives structurally related to ephedrine-type compounds, while the catechol moiety permits further functionalization [7]. Procurement for medicinal chemistry campaigns seeking catecholamine-like building blocks with orthogonal derivatization handles is supported by its commercial availability from multiple vendors (TRC, Santa Cruz Biotechnology, Fluorochem) .

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